molecular formula C13H18ClNO B7907772 2-Chloro-4-pyridyl 1-ethylpentyl ketone

2-Chloro-4-pyridyl 1-ethylpentyl ketone

Cat. No.: B7907772
M. Wt: 239.74 g/mol
InChI Key: IETJMRHUVWBNTJ-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridyl 1-ethylpentyl ketone: is an organic compound with the molecular formula C13H18ClNO It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a ketone functional group at the 4-position, linked to an ethylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-pyridyl 1-ethylpentyl ketone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 1-ethylpentanone.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the 1-ethylpentanone, forming an enolate.

    Coupling Reaction: The enolate then undergoes a nucleophilic substitution reaction with 2-chloropyridine, resulting in the formation of this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-4-pyridyl 1-ethylpentyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

2-Chloro-4-pyridyl 1-ethylpentyl ketone is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Biology:

In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems.

Medicine:

Industry:

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridyl 1-ethylpentyl ketone involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

  • 2-Chloro-4-pyridyl 1-methylpentyl ketone
  • 2-Chloro-4-pyridyl 1-propylpentyl ketone
  • 2-Chloro-4-pyridyl 1-butylpentyl ketone

Comparison:

Compared to its analogs, 2-Chloro-4-pyridyl 1-ethylpentyl ketone may exhibit unique properties due to the specific length and branching of its alkyl chain. These structural differences can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-2-ethylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-5-6-10(4-2)13(16)11-7-8-15-12(14)9-11/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETJMRHUVWBNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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